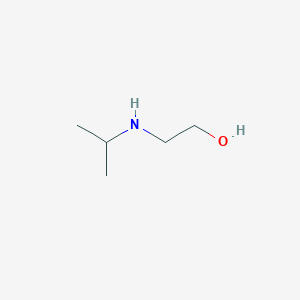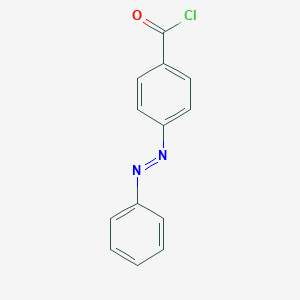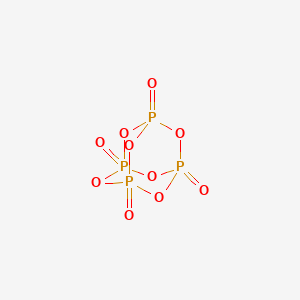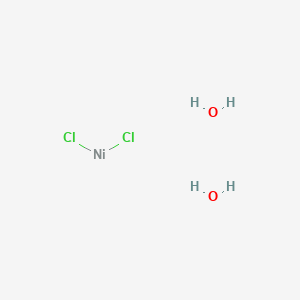![molecular formula C12H9ClN2OS B091123 Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- CAS No. 18592-51-3](/img/structure/B91123.png)
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thioamide derivative of acetophenone, which is a widely used organic compound. The synthesis of this compound is complex, and it requires specific methods to produce it in high yield and purity.
Wirkmechanismus
The mechanism of action of acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation, microbial growth, and cancer cell proliferation.
Biochemische Und Physiologische Effekte
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- has been shown to have biochemical and physiological effects in various studies. It has been found to reduce inflammation in animal models of arthritis and to inhibit the growth of certain bacteria and fungi. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- in lab experiments include its potential as a versatile building block in organic synthesis and its potential applications in various fields of scientific research. However, its limitations include its complex synthesis method, which may be challenging to reproduce in other labs, and its potential toxicity, which may require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-. These include further studies on its mechanism of action, its potential as a ligand in coordination chemistry, and its potential applications in drug discovery and development. Additionally, research could focus on optimizing the synthesis method to achieve even higher yields and purity of the product. Overall, acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is a compound with significant potential for scientific research, and further studies are needed to fully understand its properties and applications.
Synthesemethoden
The synthesis of acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is a multistep process that involves the reaction of 2-chloro-3-pyridazinecarboxylic acid with thioacetamide in the presence of a catalyst. The resulting product is then reacted with acetic anhydride to yield the final product. This synthesis method has been optimized to achieve high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other organic compounds.
Eigenschaften
CAS-Nummer |
18592-51-3 |
|---|---|
Produktname |
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- |
Molekularformel |
C12H9ClN2OS |
Molekulargewicht |
264.73 g/mol |
IUPAC-Name |
2-(6-chloropyridazin-3-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C12H9ClN2OS/c13-11-6-7-12(15-14-11)17-8-10(16)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
XEPDFZCGSSDIGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)Cl |
Synonyme |
α-[(6-Chloropyridazin-3-yl)thio]acetophenone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)


